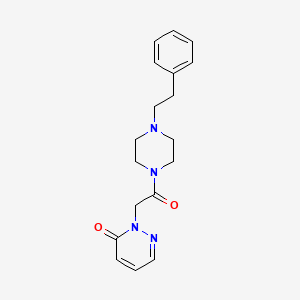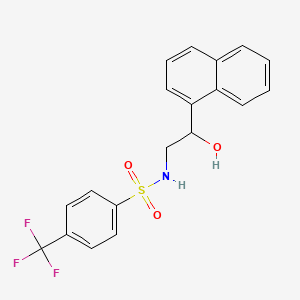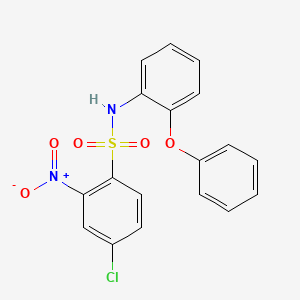![molecular formula C19H24N2O3 B2611327 1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one CAS No. 2094610-47-4](/img/structure/B2611327.png)
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one is a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK plays a critical role in the development and function of B-cells, and inhibition of BTK has been shown to have therapeutic potential in various diseases. The compound binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways. This ultimately results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit BTK activity in vitro and in vivo, which leads to the inhibition of downstream signaling pathways. This ultimately results in the inhibition of cell proliferation and survival. The compound has also been shown to have anti-inflammatory effects in preclinical models.
実験室実験の利点と制限
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one has several advantages for lab experiments. The compound is a potent inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. The compound has also been shown to have good selectivity for BTK, which reduces off-target effects. However, the compound has some limitations for lab experiments. The compound is relatively new, and its long-term effects are not yet fully understood. In addition, the compound is not yet available commercially, which limits its accessibility for some researchers.
将来の方向性
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one has several potential future directions for scientific research. The compound has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to determine the optimal dosage and treatment regimen for these diseases. In addition, the compound has potential applications in other diseases, such as infectious diseases and neurodegenerative diseases. Further studies are also needed to elucidate the long-term effects of the compound and to develop more selective and potent inhibitors of BTK.
合成法
The synthesis of 1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one involves several steps. The first step is the preparation of 2-(2,5-dimethylphenoxy)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate product, which is then treated with but-2-yn-1-ol to yield the final product. The synthesis of this compound has been described in several research articles, and various modifications to the synthesis method have also been reported.
科学的研究の応用
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of BTK, which makes it a promising candidate for the treatment of various diseases. In particular, the compound has been studied for its potential applications in cancer therapy. BTK is involved in the survival and proliferation of cancer cells, and inhibition of BTK has been shown to have antitumor effects in preclinical models. 1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one has also been studied for its potential applications in the treatment of autoimmune disorders and inflammatory diseases.
特性
IUPAC Name |
1-[4-[2-(2,5-dimethylphenoxy)propanoyl]piperazin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-5-6-18(22)20-9-11-21(12-10-20)19(23)16(4)24-17-13-14(2)7-8-15(17)3/h7-8,13,16H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVQKGGMKHMQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C(=O)C(C)OC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2611244.png)

![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)
![2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2611249.png)



![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2611260.png)



